4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester)
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Overview
Description
4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) typically involves the reaction of 4-methyl-alpha-phenyl-1-piperazinepropanol with propanoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of 4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)
- 4-Methyl-alpha-phenyl-1-piperazinepropanol acetate (ester)
Uniqueness
4-Methyl-alpha-phenyl-1-piperazinepropanol propanoate (ester) is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
149848-02-2 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C17H26N2O2/c1-3-17(20)21-16(15-7-5-4-6-8-15)9-10-19-13-11-18(2)12-14-19/h4-8,16H,3,9-14H2,1-2H3 |
InChI Key |
VSQIPTDKWPLWEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(CCN1CCN(CC1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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